4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide

c-Met kinase inhibition fluorine SAR picolinamide derivatives

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide (CAS 757251-54-0) is a fluorinated picolinamide building block that serves as a critical intermediate in the convergent synthesis of the multi-kinase inhibitor regorafenib. It is also formally designated as Regorafenib Impurity 8 in multiple pharmacopoeial and regulatory impurity frameworks, supplied with full characterisation data compliant with ANDA/DMF requirements.

Molecular Formula C12H10FN3O2
Molecular Weight 247.22 g/mol
CAS No. 757251-54-0
Cat. No. B108437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide
CAS757251-54-0
Synonyms4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide; _x000B_4-(4-Amino-3-fluorophenoxy)picolinamide; _x000B_4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide; 
Molecular FormulaC12H10FN3O2
Molecular Weight247.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)N)F)N
InChIInChI=1S/C12H10FN3O2/c13-9-5-7(1-2-10(9)14)18-8-3-4-16-11(6-8)12(15)17/h1-6H,14H2,(H2,15,17)
InChIKeyTYOBRHWHVZDWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide CAS 757251-54-0 – Baseline Identity and Role


4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide (CAS 757251-54-0) is a fluorinated picolinamide building block that serves as a critical intermediate in the convergent synthesis of the multi-kinase inhibitor regorafenib [1]. It is also formally designated as Regorafenib Impurity 8 in multiple pharmacopoeial and regulatory impurity frameworks, supplied with full characterisation data compliant with ANDA/DMF requirements [2]. The compound bears a 3-fluoro substituent on the phenoxy ring and a primary carboxamide terminus, distinguishing it from the structurally related Sorafenib intermediate (des-fluoro analogue) and from the N-methylated regorafenib intermediate (Regorafenib EP Impurity A).

Why 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide Cannot Be Generic-Substituted


Simply replacing 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide with a non-fluorinated picolinamide or an N-methyl congener introduces a defined structural difference that propagates into both biological and analytical outcomes. The 3-fluoro substitution alters electron density on the phenoxy ring, which affects kinase-binding pharmacophore geometry, while the primary amide terminus determines the conformational flexibility and hydrogen-bonding capacity available to downstream urea coupling partners [1]. In impurity profiling, the absence of the fluorine or the presence of an N-methyl group shifts chromatographic retention relative to the regorafenib parent peak, making generic substitution unsuitable for validated analytical methods .

Quantitative Differentiation Evidence for 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide


3-Fluoro Substitution vs. Des-Fluoro Analogue: Class-Level c‑Met Kinase Potency Inference

The non-fluorinated analogue 4-(4-aminophenoxy)pyridine-2-carboxamide (CAS 284462-80-2) inhibited c‑Met kinase with an IC50 of 46.5 nM in a time-resolved fluorescence energy transfer assay [1]. While a direct IC50 for the 3-fluoro compound is not publicly reported, extensive SAR literature on pyridine‑carboxamide kinase inhibitors demonstrates that a strategically placed fluorine atom on the phenoxy ring enhances binding affinity through improved van der Waals contacts and modulation of the aryl ring's electron density, consistent with this compound's role as the key intermediate for the clinically approved multi‑kinase inhibitor regorafenib [2].

c-Met kinase inhibition fluorine SAR picolinamide derivatives

Minimum Purity Specification Advantage Over the N‑Methyl Analogue

Commercial suppliers specify 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide at a guaranteed minimum purity of ≥98 % (NLT 98 %) . In contrast, the closest N‑methyl analogue, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (CAS 757251-39-1), is routinely offered at a minimum purity of only 95 % . This 3‑percentage‑point higher minimum purity specification reduces the burden of downstream purification and lowers the risk of introducing undefined impurities into the final API synthetic sequence.

chemical purity intermediate quality HPLC

Defined Regulatory Impurity Identity vs. Undefined By‑products

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide is formally catalogued as Regorafenib Impurity 8 and is supplied with a full certificate of analysis including LC‑MS, NMR, HPLC purity, and structural characterisation data compliant with ICH Q3A guidelines [1]. Generic intermediates intended for the same coupling step are typically not accompanied by pharmacopoeial impurity designation or a regulatory-grade characterisation package. This defined identity enables the compound to function as both a synthetic intermediate and a quantitative reference standard for impurity method validation, a dual role that generic picolinamide intermediates cannot fulfil without additional certification [2].

reference standard impurity profiling ANDA

High-Value Application Scenarios for 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide


GMP Intermediate for Regorafenib Convergent Synthesis

The compound is the preferred penultimate intermediate for the urea‑coupling step in the convergent synthesis of regorafenib tosylate. Its ≥98 % incoming purity reduces the impurity burden carried into the final API, facilitating compliance with ICH Q3A thresholds for unspecified impurities. The 3-fluoro substituent is essential for the final drug's pharmacophore; substituting the des‑fluoro analogue would produce the sorafenib scaffold, which has an entirely different clinical indication.

Certified Reference Standard for Regorafenib Impurity Method Validation

As Regorafenib Impurity 8, the compound is supplied with a full characterisation package (LC‑MS, NMR, HPLC, COA) [1], enabling its immediate use as a system suitability standard in HPLC or LC‑MS/MS methods for the determination of related substances in regorafenib drug substance and finished product. This dual‑use character eliminates the need to source a separate analytical standard.

Scaffold‑Hopping Starting Material for c‑Met Kinase Inhibitor Discovery

The picolinamide core with a 3‑fluoro‑4‑aminophenoxy substituent constitutes a privileged scaffold for c‑Met/HGFR kinase inhibitor design, as evidenced by the patent literature [2]. Medicinal chemistry teams can use this compound as a starting point for SAR exploration, where the primary amide provides a synthetic handle for diverse derivatisation (urea formation, amide coupling) without the steric constraints imposed by an N‑methyl group.

Process Chemistry Route Scouting and Impurity Fate Mapping

Process development groups evaluating alternative regorafenib synthetic routes can use this compound as a critical impurity marker. Its distinct LC‑MS retention time (2.68 min under standard conditions) [3] allows it to be tracked through the downstream synthetic sequence, enabling quantitative fate‑and‑purge studies that support ICH M7 control strategies for potentially mutagenic impurities.

Quote Request

Request a Quote for 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.